molecular formula C21H24N2O4S B2532562 (E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618080-34-5

(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2532562
CAS RN: 618080-34-5
M. Wt: 400.49
InChI Key: XECHECYDEDFUOZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms of at least two different elements .


Molecular Structure Analysis

The compound contains a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic structure with a six-membered ring fused to a five-membered ring. The six-membered ring contains four carbon atoms, one nitrogen atom, and one sulfur atom, while the five-membered ring contains three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds related to the specified molecule have been synthesized through various methods, leading to pharmacologically active derivatives. For instance, compounds synthesized from indoles have been tested for anti-inflammatory, ulcerogenic, and antispasmodic activities, suggesting a potential in medicinal chemistry for the design of new therapeutic agents (Hishmat et al., 1999). Similarly, derivatives synthesized through Biginelli reactions, a class to which the specified compound might be related, have been explored for their chemical transformations, indicating a broad utility in synthetic organic chemistry (Kappe & Roschger, 1989).

Biological Activity and Crystal Structure Analysis

The biological activity and structural analysis of related compounds, such as ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, have been characterized, demonstrating moderate insecticidal activity and providing a basis for the development of new compounds with potential applications in agriculture (Li, Tian, & Wang, 2013).

Novel Derivatives and Their Properties

The synthesis of novel pyrimido thiazine derivatives and their characterization highlight the versatility of this scaffold in generating compounds with potential applications in drug development and materials science. The introduction of various functional groups can lead to diverse biological activities and physical properties (Sirsat Shivraj Balajirao et al., 2019).

Antimicrobial Activity

Some pyrimido[2,1-b][1,3]thiazine derivatives have shown promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. This highlights the significance of such compounds in addressing the growing concern of antibiotic resistance (H. Sayed, A. H. Shamroukh, & A. E. Rashad, 2006).

properties

IUPAC Name

propan-2-yl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-13(2)27-20(25)19-14(3)22-21-23(18(24)11-12-28-21)16(19)10-9-15-7-5-6-8-17(15)26-4/h5-10,13,16H,11-12H2,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECHECYDEDFUOZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.